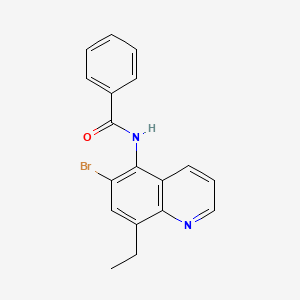

N-(6-Bromo-8-ethylquinolin-5-yl)benzamide

Description

Significance of Quinoline-Benzamide Hybrid Scaffolds in Organic and Medicinal Chemistry

Quinoline (B57606) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. mdpi.comfrontiersin.org This is attributed to their presence in a wide array of biologically active compounds and their ability to interact with diverse biological targets. frontiersin.orgbenthamscience.comnih.gov The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a versatile backbone for the design of new therapeutic agents. frontiersin.orgsemanticscholar.org Research has demonstrated that quinoline derivatives possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. benthamscience.comsemanticscholar.orgbiointerfaceresearch.com

Similarly, the benzamide (B126) moiety is a common feature in many pharmaceuticals and is known to contribute to the biological activity of various compounds. nanobioletters.com The amide linkage provides a site for hydrogen bonding, which can be crucial for the interaction of a molecule with its biological target. nanobioletters.com

The combination of quinoline and benzamide groups into a single molecular entity, creating a quinoline-benzamide hybrid scaffold, is a strategic approach in drug discovery. bohrium.comresearchgate.net This hybridization aims to develop novel compounds with potentially enhanced or synergistic biological activities, or with novel mechanisms of action. nih.govresearchgate.net The incorporation of a carboxamide linkage at different positions of the quinoline framework has been shown to be an effective strategy for augmenting pharmacological properties, particularly anticancer potency. nih.gov

Rationale for Focused Investigation of N-(6-Bromo-8-ethylquinolin-5-yl)benzamide Structure

The specific structure of this compound presents several points of interest for detailed investigation. The rationale for a focused study of this particular molecule is rooted in the principles of structure-activity relationships (SAR). nih.govresearchgate.netnih.gov

The substituents on the quinoline ring, a bromine atom at the 6-position and an ethyl group at the 8-position, are not arbitrary. The presence and position of a halogen, such as bromine, can significantly modulate the physicochemical properties and biological activity of a molecule. researchgate.net Bromine, being an electron-withdrawing group, can influence the electron density of the quinoline ring system, potentially affecting its reactivity and interaction with biological macromolecules. researchgate.net Furthermore, the introduction of a bromine atom has been a strategy in the synthesis of key intermediates for pharmaceutical compounds. google.com

Therefore, the focused investigation of this compound is driven by the need to understand how the specific combination of the quinoline-benzamide scaffold with these particular substituents influences its chemical behavior and biological potential.

Overview of Advanced Research Objectives and Methodological Scope

Advanced research on this compound would encompass a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and biological evaluation.

Research Objectives:

Synthesis and Characterization: The development of efficient and scalable synthetic routes for this compound and its analogues. nanobioletters.comnih.govtsijournals.com This would involve detailed characterization using modern spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the molecular structure. nih.gov

Exploration of Biological Activity: Screening the compound against a wide range of biological targets to identify potential therapeutic applications. Based on the activities of related quinoline-benzamide derivatives, this could include assays for anticancer, antimicrobial, and anti-inflammatory effects. benthamscience.comsemanticscholar.orgbiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds with variations in the substitution pattern on both the quinoline and benzamide rings to establish clear SARs. nih.govresearchgate.netnih.gov This would provide valuable insights for the design of more potent and selective analogues.

Computational Studies: Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of this compound with potential biological targets and to rationalize the observed biological activities. nih.govresearchgate.net

Methodological Scope:

The methodological scope for investigating this compound would involve a range of modern chemical and biological techniques. Synthesis would likely involve multi-step procedures, potentially including cross-coupling reactions to introduce the substituents. nih.gov Biological evaluation would employ a variety of in vitro assays, and for promising compounds, in vivo studies in animal models. Computational work would rely on sophisticated software to model molecular interactions and predict properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-bromo-8-ethylquinolin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O/c1-2-12-11-15(19)17(14-9-6-10-20-16(12)14)21-18(22)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTFERILWCRLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on N 6 Bromo 8 Ethylquinolin 5 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods provide insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By finding the minimum energy conformation, DFT provides a foundational understanding of the molecule's structure. np-mrd.org

A crucial aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity and polarizability. nih.gov For instance, in studies of similar quinoline-based compounds, the localization of HOMO and LUMO orbitals on different parts of the molecular scaffold helps to predict which regions of the molecule are likely to be involved in chemical reactions. nih.govdntb.gov.ua

Table 1: Illustrative Reactivity Descriptors from FMO Analysis This table shows typical parameters that would be calculated for N-(6-Bromo-8-ethylquinolin-5-yl)benzamide using DFT. The values are hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE | Chemical reactivity and stability |

| Ionization Potential | I | Energy required to remove an electron |

| Electron Affinity | A | Energy released when an electron is added |

| Electronegativity | χ | Tendency to attract electrons |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Chemical Softness | S | Reciprocal of hardness, indicates reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is generated by calculating the electrostatic potential on the surface of the molecule. MEP maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative potential (electron-rich, e.g., around oxygen or nitrogen atoms), while blue-colored areas represent positive potential (electron-poor, e.g., around hydrogen atoms). This mapping helps predict sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks.

Quantum chemical calculations can predict spectroscopic data with a reasonable degree of accuracy. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by computing the vibrational frequencies of molecular bonds, Infrared (IR) spectra can be simulated. These theoretical spectra are powerful tools for validating experimentally obtained data and aiding in the structural elucidation of newly synthesized compounds. dntb.gov.uaresearchgate.net

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, like the amide linkage and the ethyl group in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. By mapping the potential energy surface, researchers can understand the flexibility of the molecule and the energy barriers between different conformations, which can influence its biological activity and physical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the dynamic nature of the compound. These simulations are particularly useful for understanding how a molecule behaves in a biological environment, such as in water or interacting with a protein. MD can reveal the stability of a ligand-protein complex, the flexibility of different molecular regions, and the influence of solvent molecules on the compound's conformation. nih.gov

In Silico Prediction of Molecular Interactions with Model Systems

To understand the potential biological activity of a compound, in silico molecular docking studies are performed. This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. The process involves placing the ligand in the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. nih.gov For a molecule like this compound, docking studies against relevant biological targets could reveal its potential as an inhibitor or modulator, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govresearchgate.net

Ligand-Target Docking Methodologies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the ligand-target docking methodologies for this compound. While computational docking is a common technique used to predict the binding orientation and affinity of a small molecule to a protein target, no public research was found that has applied this method to this particular compound.

General molecular docking studies on structurally related quinoline (B57606) and benzamide (B126) derivatives have been reported, often investigating their potential as inhibitors for various enzymes. nih.govnih.govnih.gov These studies typically employ software like AutoDock or PyRx to simulate the interaction between the ligand and the protein's active site. nih.govekb.eg The process involves preparing the 3D structures of both the ligand and the target protein and then algorithmically sampling different binding poses to identify the one with the most favorable binding energy. ekb.egripublication.com However, without specific research on this compound, details regarding the protein targets, binding sites, and specific docking parameters remain unavailable.

Analysis of Binding Modes, Interaction Hotspots, and Energy Contributions

As no ligand-target docking studies have been published for this compound, there is no information available regarding its specific binding modes, interaction hotspots, or the energetic contributions of different molecular forces.

In typical docking analyses of similar compounds, researchers identify key interactions that stabilize the ligand-protein complex. These often include:

Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the ligand and the protein. nih.gov

Hydrophobic Interactions: Associations between nonpolar regions of the ligand and protein residues. nih.gov

Van der Waals Forces: Weak, short-range electrostatic attractions.

π-π Interactions: Stacking interactions between aromatic rings of the ligand and specific amino acid residues like phenylalanine, tyrosine, or tryptophan.

The binding energy, calculated in kcal/mol, provides a quantitative estimate of the binding affinity. nih.govnih.gov A lower binding energy generally suggests a more stable and favorable interaction. For instance, in studies of other bromo-substituted heterocyclic compounds, specific amino acid residues within the target's active site have been identified as crucial for binding, forming a network of interactions that anchor the ligand. nih.gov Without dedicated computational studies on this compound, a comparable analysis is not possible.

Chemical Reactivity and Derivatization of N 6 Bromo 8 Ethylquinolin 5 Yl Benzamide

Transformations on the Quinoline (B57606) Core

The quinoline ring system, particularly when substituted with a halogen, offers a prime handle for a variety of transition metal-catalyzed cross-coupling reactions. The bromine atom at the 6-position is the most prominent site for such modifications.

Halogen Exchange Reactions (e.g., Buchwald-Hartwig amination if applicable)

The bromo substituent at the C6 position of the quinoline core is a suitable substrate for palladium-catalyzed carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination. wikipedia.orgyoutube.comacsgcipr.org This reaction allows for the introduction of a wide range of primary and secondary amines, as well as ammonia (B1221849) equivalents, at the C6 position. The general transformation involves the reaction of the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often requires optimization for specific substrates. Bulky, electron-rich phosphine ligands are known to be effective in promoting these couplings. youtube.com For instance, the successful amination of 6-bromo-2-chloroquinoline (B23617) demonstrates the feasibility of selective C-N bond formation at the 6-position of the quinoline ring. nih.gov This suggests that N-(6-Bromo-8-ethylquinolin-5-yl)benzamide would readily undergo Buchwald-Hartwig amination to afford a variety of 6-aminoquinoline (B144246) derivatives.

Table 1: Potential Buchwald-Hartwig Amination Reactions

| Amine Source | Potential Product |

|---|---|

| Primary Amine (R-NH2) | N-(6-(Alkyl/Aryl)amino-8-ethylquinolin-5-yl)benzamide |

| Secondary Amine (R2NH) | N-(6-(Dialkyl/Diaryl)amino-8-ethylquinolin-5-yl)benzamide |

Suzuki-Miyaura, Heck, and Sonogashira Cross-Coupling Reactions at Bromo Position

The bromine atom at the 6-position also serves as an excellent electrophilic partner in several palladium-catalyzed carbon-carbon bond-forming reactions.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov The reaction of this compound with various aryl, heteroaryl, or alkyl boronic acids would yield the corresponding 6-substituted quinoline derivatives. The reactivity of 6-bromoquinolines in Suzuki-Miyaura couplings has been demonstrated, indicating the applicability of this methodology. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 6-position of the quinoline core of this compound. nih.gov

The Sonogashira coupling provides a route to synthesize alkynyl-substituted quinolines by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly efficient for the formation of C(sp)-C(sp2) bonds. The successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes suggests that the 6-bromo position of the target molecule would be similarly reactive. soton.ac.uk

Table 2: Potential Cross-Coupling Reactions at the 6-Bromo Position

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | N-(6-Aryl/Alkyl-8-ethylquinolin-5-yl)benzamide |

| Heck | Alkene | N-(6-Vinyl-8-ethylquinolin-5-yl)benzamide |

Further Alkylation or Arylation at Ethyl Position or Other Unsubstituted Sites

While the bromo- and amino-substituted positions are the most reactive, other sites on the quinoline core could potentially be functionalized. The C2 and C4 positions of the quinoline ring are known to be susceptible to certain C-H activation/functionalization reactions, often directed by a coordinating group. researchgate.net The benzamide (B126) group at the 5-position could potentially act as a directing group to facilitate C-H functionalization at the C4 position. Additionally, remote C-H activation at the C5 position of N-(quinolin-8-yl)benzamides has been reported, suggesting that under specific catalytic conditions, functionalization of other positions on the quinoline ring might be achievable. researchgate.net The ethyl group at the 8-position is generally less reactive towards direct functionalization without specific activation.

Modifications of the Benzamide Moiety

The benzamide functionality itself presents opportunities for further derivatization, allowing for modulation of the compound's properties.

N-Alkylation and Acylation Reactions

The nitrogen atom of the benzamide group can undergo alkylation. mdpi.com This reaction typically requires a base to deprotonate the amide proton, followed by reaction with an alkylating agent such as an alkyl halide. mdpi.com Cobalt-catalyzed N-alkylation of benzamides with alcohols has also been reported as an efficient method. researchgate.netnih.gov Similarly, N-acylation can be achieved by reacting the amide with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. These modifications would yield N-alkyl-N-(6-bromo-8-ethylquinolin-5-yl)benzamides or the corresponding N-acyl derivatives, respectively.

Hydrolysis and Re-amidation Strategies

The benzamide bond can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base. geocities.wslibretexts.orgresearchgate.netprezi.com Acid-catalyzed hydrolysis yields the corresponding carboxylic acid and the ammonium (B1175870) salt, while basic hydrolysis produces the carboxylate salt and ammonia or an amine. libretexts.org In the context of this compound, hydrolysis would lead to 6-bromo-8-ethylquinolin-5-amine (B3301586) and benzoic acid (or its salt). This hydrolysis provides a strategic entry point for re-amidation. The resulting 6-bromo-8-ethylquinolin-5-amine can then be reacted with a different acid chloride or carboxylic acid (using a coupling agent) to generate a diverse library of new amide derivatives. This strategy allows for systematic exploration of the structure-activity relationship by varying the substituent on the benzoyl portion of the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(6-Bromo-8-ethylquinolin-5-yl)acetamide |

| 6-bromo-2-chloroquinoline |

| N-(6-(Alkyl/Aryl)amino-8-ethylquinolin-5-yl)benzamide |

| N-(6-(Dialkyl/Diaryl)amino-8-ethylquinolin-5-yl)benzamide |

| N-(6-Amino-8-ethylquinolin-5-yl)benzamide |

| N-(6-Aryl/Alkyl-8-ethylquinolin-5-yl)benzamide |

| N-(6-Vinyl-8-ethylquinolin-5-yl)benzamide |

| N-(6-Alkynyl-8-ethylquinolin-5-yl)benzamide |

| N-alkyl-N-(6-bromo-8-ethylquinolin-5-yl)benzamide |

| 6-bromo-8-ethylquinolin-5-amine |

| Benzoic acid |

Cyclization and Rearrangement Pathways Involving the Compound

The strategic positioning of the bromo and benzamide groups on the quinoline scaffold of this compound makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic heterocyclic systems.

One of the most probable cyclization pathways is an intramolecular palladium-catalyzed biaryl coupling. This type of reaction has been successfully employed for the synthesis of benzo[c] Current time information in Pasuruan, ID.researchgate.netphenanthrolin-6-one from a structurally similar precursor, N-(isoquinol-5-yl)-2-bromo-benzamide. researchgate.net In the case of this compound, a similar palladium-catalyzed intramolecular C-N or C-C bond formation could be envisioned, leading to novel fused heterocyclic structures. The reaction would likely proceed via oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by intramolecular cyclization onto the benzamide's aromatic ring.

Furthermore, skeletal rearrangements of the amide functionality present another potential reaction pathway. Amide rearrangements, such as the Hofmann rearrangement, can be initiated by N-bromination. nih.gov While the target compound already contains a bromine atom on the quinoline ring, the amide nitrogen itself could potentially be a site for further reaction, leading to rearranged products under specific conditions. The study of amide skeletal rearrangements has seen significant advancements, with various methods developed for C-N bond cleavage and subsequent reorganization of the molecular framework. nih.gov

Regioselective Functionalization for Generating Diverse Analogs

The generation of diverse analogs of this compound heavily relies on the ability to selectively functionalize specific positions on the molecule. The quinoline ring system, in particular, offers several sites for modification through C-H activation strategies. mdpi.comnih.gov

The regioselectivity of these functionalization reactions is often directed by the existing substituents. For instance, the amino group of the benzamide moiety can act as a directing group, influencing the position of further substitution on the quinoline ring. Reviews on the C-H functionalization of quinolines highlight that various positions can be targeted depending on the catalyst and directing group employed. mdpi.comnih.govmdpi.comnih.gov For the 5-aminoquinoline (B19350) scaffold present in the target molecule, C-H activation could potentially occur at the C4 or C7 positions of the quinoline ring.

Moreover, the bromine atom at the C6 position serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position, leading to a diverse library of analogs.

Design Principles for Analog Synthesis based on Theoretical Insights

The rational design of novel analogs of this compound can be significantly enhanced by computational and theoretical insights. Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can provide valuable information on the structural requirements for a desired biological activity. mdpi.comnih.govnih.gov

For instance, computational studies on similar quinoline-based amides have been used to understand their binding modes with biological targets and to design more potent derivatives. mdpi.comnih.govnih.gov By creating a virtual library of analogs and predicting their properties, researchers can prioritize the synthesis of compounds with the highest probability of success. These theoretical models can guide the choice of substituents to be introduced at various positions of the this compound scaffold to optimize its interaction with a specific target.

The design principles for analog synthesis often involve the systematic modification of different parts of the molecule. For the target compound, this could include:

Modification of the benzoyl group: Introducing various substituents on the phenyl ring to probe electronic and steric effects.

Variation of the acyl group: Replacing the benzoyl group with other aromatic or aliphatic acyl groups.

Functionalization of the quinoline ring: Introducing new substituents at the available positions of the quinoline core, guided by regioselective synthesis methods.

Modification of the ethyl group: Altering the length or branching of the alkyl chain at the 8-position.

Synthesis of Libraries of this compound Derivatives

The synthesis of libraries of this compound derivatives is crucial for systematic structure-activity relationship (SAR) studies. High-throughput and combinatorial chemistry approaches can be employed to efficiently generate a large number of analogs.

One common strategy for library synthesis involves the parallel amidation of a common precursor, such as 5-amino-6-bromo-8-ethylquinoline, with a diverse set of carboxylic acids or their activated derivatives (e.g., acyl chlorides). This approach allows for the rapid generation of a wide range of N-acyl derivatives. orientjchem.orgresearchgate.net

Alternatively, a library could be constructed by starting with this compound and performing various regioselective functionalization reactions in a parallel format. For example, a series of Suzuki coupling reactions could be performed on the bromo-substituted quinoline to introduce a variety of aryl or heteroaryl groups at the C6 position.

The synthesis of quinoline and benzamide derivative libraries has been reported for various applications, and similar methodologies could be adapted for the target compound. researchgate.netmdpi.comsemanticscholar.org The characterization of these libraries would typically involve high-throughput techniques such as LC-MS to confirm the identity and purity of the synthesized compounds.

Investigation of Molecular Interactions and Target Engagement Methodologies in Vitro/biophysical Focus

High-Throughput Screening (HTS) Approaches for Identifying General Binding Partners

High-Throughput Screening (HTS) is a foundational technique in drug discovery used to rapidly assess a large number of compounds for their ability to interact with a specific biological target or to elicit a particular cellular response. In the case of N-(6-bromo-8-ethylquinolin-5-yl)benzamide, HTS would be employed to screen it against extensive libraries of proteins, enzymes, and other biomolecules to identify potential binding partners.

These screens are typically automated and miniaturized, allowing for the testing of thousands of potential interactions in a short period. A variety of assay formats can be utilized, such as fluorescence, luminescence, or absorbance-based readouts, to detect binding or functional activity. A positive "hit" from an HTS campaign would signify a potential interaction between this compound and a biomolecule, warranting further, more detailed investigation.

Illustrative Data from a Hypothetical HTS Campaign:

The table below illustrates the type of summary data that would be generated from an initial HTS screen of this compound against a panel of kinases. The "percent inhibition" indicates the degree to which the compound interferes with the enzyme's activity at a fixed concentration.

| Target | Assay Type | Compound Concentration | Percent Inhibition (%) | Hit Confirmation |

| Kinase A | Fluorescence | 10 µM | 85 | Yes |

| Kinase B | Luminescence | 10 µM | 12 | No |

| Kinase C | Absorbance | 10 µM | 92 | Yes |

| Protease X | FRET | 10 µM | 5 | No |

| Note: This table is for illustrative purposes only. No public data of this nature exists for this compound. |

Biophysical Techniques for Characterizing Ligand-Biomolecule Interactions

Following the identification of a potential binding partner through HTS, a suite of biophysical techniques is used to validate the interaction and to quantitatively describe the binding event. These methods provide deep insights into the kinetics, thermodynamics, and structural basis of the interaction between the ligand (this compound) and its target biomolecule.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time interactions between molecules. In a typical SPR experiment, the target biomolecule (e.g., a protein identified from HTS) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

This technique provides crucial kinetic data, including:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger binding interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target biomolecule. The resulting heat changes are measured with high sensitivity.

From a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained, including:

Binding Affinity (Kₐ): The strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

Entropy Change (ΔS): The change in disorder of the system upon binding.

Stoichiometry (n): The ratio of ligand to biomolecule in the complex.

Fluorescence Spectroscopy for Binding Event Monitoring

Fluorescence spectroscopy is a versatile technique that can be used to monitor binding events. One common approach is to utilize the intrinsic fluorescence of the target protein, typically from tryptophan or tyrosine residues. The binding of a ligand like this compound can cause a change in the local environment of these residues, leading to a quenching (decrease) or enhancement of the fluorescence signal. By titrating the compound into a solution of the protein and monitoring the fluorescence change, a binding curve can be generated to determine the binding affinity.

Ligand-Observed NMR for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions at an atomic level. In ligand-observed NMR experiments, the focus is on the NMR signals of the small molecule (the ligand) in the presence and absence of the target biomolecule. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of this compound are in close proximity to the protein surface, thereby mapping the binding epitope of the ligand. This information is invaluable for understanding the specific structural features of the compound that are responsible for the interaction.

Elucidation of Mechanistic Insights into Ligand-Biomolecule Recognition

The data gathered from biophysical techniques collectively helps to build a comprehensive picture of the binding mechanism.

Binding Stoichiometry: ITC is particularly adept at determining the stoichiometry of an interaction, revealing whether one or multiple molecules of this compound bind to a single molecule of the target protein.

Reversibility: The kinetic data from SPR can clearly establish whether the binding is reversible. A measurable dissociation rate (kₑ) indicates a reversible interaction, which is typical for most drug-target interactions. In contrast, an extremely slow or non-existent dissociation rate would suggest a covalent or irreversible binding mechanism.

Illustrative Summary of Biophysical Data:

This table represents the type of comprehensive data that would be compiled to characterize the interaction of this compound with a hypothetical target protein.

| Technique | Parameter Measured | Illustrative Value | Interpretation |

| SPR | Kₑ (Equilibrium Dissociation Constant) | 500 nM | Moderate to high affinity |

| kₐ (Association Rate) | 1 x 10⁵ M⁻¹s⁻¹ | Fast binding | |

| kₑ (Dissociation Rate) | 5 x 10⁻² s⁻¹ | Moderately slow dissociation, reversible | |

| ITC | Kₐ (Binding Affinity) | 2.2 x 10⁶ M⁻¹ | Consistent with SPR affinity data |

| ΔH (Enthalpy) | -8.5 kcal/mol | Enthalpically driven binding | |

| n (Stoichiometry) | 1.05 | 1:1 binding ratio | |

| Fluorescence | Kₑ (Dissociation Constant) | 600 nM | Corroborates SPR and ITC affinity |

| Note: This table is for illustrative purposes only and does not represent real experimental data for the specified compound. |

Development of Chemical Probes based on this compound Scaffold for Target Identification

The identification of molecular targets is a pivotal step in understanding the mechanism of action of a bioactive small molecule. For a compound such as this compound, which may exhibit promising activity in phenotypic screens, elucidating its protein-binding partners is essential for further development and validation. Chemical probes, which are modified versions of the parent compound, are instrumental in this process. These probes are engineered to contain a reactive or reporter group that facilitates the identification and isolation of target proteins. The development of such probes from the this compound scaffold involves strategic chemical modifications to incorporate functionalities for target engagement and detection without significantly compromising the original biological activity of the parent molecule.

A common and powerful strategy for target identification is photoaffinity labeling (PAL). mdpi.com This technique utilizes a chemical probe equipped with a photoreactive group. nih.gov Upon irradiation with UV light, this group forms a highly reactive intermediate that can covalently bind to nearby amino acid residues within the binding pocket of the target protein. mdpi.com This irreversible linkage enables the subsequent isolation and identification of the protein through proteomic techniques. A typical photoaffinity probe consists of three key components: the parent pharmacophore, a photoreactive moiety, and a reporter tag for enrichment and detection. mdpi.com

The design of a chemical probe based on the this compound scaffold would begin with an analysis of its structure to identify positions where modifications are least likely to interfere with its binding to a putative target. Generally, solvent-exposed regions of a ligand are ideal for the introduction of these functional groups. For the this compound scaffold, potential modification sites could include the benzamide (B126) ring or less sterically hindered positions on the quinoline (B57606) ring, assuming these are not critical for its biological activity.

To create a versatile photoaffinity probe, a photoreactive group and a bioorthogonal handle, such as a terminal alkyne or an azide (B81097), are typically incorporated. The bioorthogonal handle allows for the subsequent attachment of a reporter tag, like biotin (B1667282) for affinity purification or a fluorophore for imaging, via click chemistry. acs.org This two-step approach offers flexibility and can minimize steric hindrance during the initial binding event in a cellular context.

Several types of photoreactive groups are commonly employed in the design of chemical probes, each with distinct characteristics.

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Features |

| Aryl Azides | Nitrene | 254-300 nm | Historically used, can be less specific in their reactions. |

| Benzophenones | Triplet Diradical | 350-360 nm | More stable, less prone to intramolecular rearrangement, and can be activated at longer wavelengths, which is less damaging to biological samples. acs.org |

| Diazirines | Carbene | ~350 nm | Small, highly reactive, and can insert into a wide range of C-H and N-H bonds, often leading to efficient cross-linking. nih.gov |

For the this compound scaffold, a synthetic strategy would involve the synthesis of derivatives bearing these photoaffinity and reporter functionalities. For instance, a derivative could be synthesized where the benzamide portion is modified to include a benzophenone (B1666685) group, or a diazirine-containing alkyl chain could be attached to a suitable position on the quinoline ring. The choice of the linker connecting these moieties to the core scaffold is also crucial to ensure proper spatial orientation for effective cross-linking.

The following table illustrates hypothetical chemical probes derived from the this compound scaffold, showcasing different strategies for incorporating photoaffinity and reporter functionalities.

| Probe Type | Modification Strategy | Rationale |

| Benzophenone-Alkyne Probe | A benzophenone moiety is attached to the benzamide ring, and a terminal alkyne is introduced via a linker. | The benzophenone acts as the photoreactive group, while the alkyne allows for post-labeling attachment of a biotin or fluorescent tag via click chemistry. |

| Diazirine-Biotin Probe | A diazirine-containing linker with a terminal biotin tag is coupled to the quinoline core. | This design provides a "one-step" probe where the reporter tag is already present. The small size of the diazirine may minimize steric hindrance. |

| Aryl Azide-Fluorophore Probe | An aryl azide is incorporated into the benzamide ring, and a fluorescent dye is attached through a linker. | This probe would be suitable for direct visualization of target localization within cells via fluorescence microscopy after photocrosslinking. |

Once synthesized, these chemical probes would be evaluated for their ability to retain the biological activity of the parent compound. Subsequently, photoaffinity labeling experiments would be conducted in a relevant biological system, such as cell lysates or intact cells. acs.org After UV irradiation, the covalently labeled proteins are enriched using the reporter tag (e.g., streptavidin beads for biotinylated probes) and identified by mass spectrometry-based proteomics. This powerful approach allows for the unbiased identification of the molecular targets of this compound, providing critical insights into its mechanism of action.

Future Directions and Emerging Research Avenues for N 6 Bromo 8 Ethylquinolin 5 Yl Benzamide Research

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Synthesis Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis and drug discovery. arxiv.org These powerful computational tools can dramatically accelerate the design of novel molecules with desired properties, a process known as de novo design. nih.govacs.org For a molecule like N-(6-Bromo-8-ethylquinolin-5-yl)benzamide, AI could be employed to generate a vast library of virtual derivatives. By training algorithms on large datasets of known bioactive molecules, it is possible to create new chemical entities with a higher probability of exhibiting specific biological activities. nih.gov

Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns in chemical space to propose novel structures. arxiv.org These models could be fine-tuned to explore the chemical space around the this compound core, suggesting modifications to the ethyl group, the bromine substituent, or the benzamide (B126) portion to optimize properties like target affinity or selectivity.

Furthermore, machine learning is making significant strides in predicting the outcomes of chemical reactions. nd.edu ML models can be trained to predict reaction yields, identify optimal reaction conditions, and even suggest entire synthetic pathways. beilstein-journals.orgarxiv.org For the synthesis of this compound and its analogues, ML could predict the most efficient coupling partners and reaction conditions for the crucial amide bond formation or the construction of the quinoline (B57606) ring. pku.edu.cn This predictive power would minimize trial-and-error experimentation, saving time and resources. pku.edu.cn

Table 1: Applications of AI/ML in Chemical Research

| Application Area | Specific Task | Potential Impact on this compound Research |

| De Novo Design | Generation of novel molecular structures | Creation of new derivatives with potentially enhanced biological activity. |

| Property prediction (e.g., bioactivity, toxicity) | Prioritization of synthetic targets with a higher likelihood of success. | |

| Synthesis Prediction | Reaction yield and condition optimization | More efficient and sustainable synthesis of the compound and its analogues. |

| Retrosynthesis planning | Identification of novel and more efficient synthetic routes. |

Advancements in Microfluidic Synthesis and Automated Platforms for Rapid Derivatization

The synthesis of complex organic molecules is often a multi-step and labor-intensive process. Microfluidic synthesis, which involves performing chemical reactions in small, interconnected channels, offers a paradigm shift in how molecules like this compound could be synthesized and modified. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. numberanalytics.com

Coupled with automated platforms, microfluidics can enable the rapid derivatization of a core scaffold. palsystem.com An automated system could be programmed to synthesize a library of this compound analogues by systematically varying the starting materials for the benzamide portion or by introducing different functional groups onto the quinoline ring. palsystem.com This high-throughput approach would generate a diverse set of compounds for biological screening in a fraction of the time required for traditional manual synthesis. nih.gov The reproducibility of these automated systems is also a significant advantage, ensuring consistency across large sample series. palsystem.com

Exploration of this compound as a Building Block in Complex Chemical Architectures

The quinoline scaffold is a well-established and versatile building block in organic synthesis, forming the core of many natural products and pharmaceutical agents. numberanalytics.comresearchgate.netnih.gov The unique electronic properties and reactivity of the quinoline ring system allow for its participation in a wide array of chemical transformations, including electrophilic substitutions and metal-catalyzed cross-coupling reactions. numberanalytics.com

This compound, with its bromine atom, presents a prime handle for further chemical elaboration. This bromine atom can be readily transformed using modern synthetic methods, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, to introduce a vast range of new functional groups and build more complex molecular architectures. This strategic functionalization could lead to the discovery of compounds with novel properties and applications. The quinoline core itself is a privileged structure in medicinal chemistry, known to be a part of many biologically active molecules. researchgate.netnih.gov

Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Interactions

A deeper understanding of the synthesis and potential biological interactions of this compound will be facilitated by the development of advanced analytical techniques. Real-time monitoring of chemical reactions allows for precise control and optimization of synthetic processes. Spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about the progress of a reaction, identifying intermediates and byproducts as they form.

For studying the potential biological interactions of this compound, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and thermodynamics. These methods are crucial for understanding how a molecule like this compound might interact with a biological target, providing insights that can guide the design of more potent and selective analogues.

Expanding Theoretical Frameworks for Predicting Complex Chemical Behavior

Computational chemistry and theoretical frameworks are becoming increasingly powerful tools for predicting the behavior of complex molecules. nih.gov Density functional theory (DFT) calculations, for example, can be used to predict a wide range of properties for this compound, including its electronic structure, reactivity, and spectroscopic characteristics. nih.gov

These theoretical models can also be used to study the compound's potential interactions with biological macromolecules. By creating a computational model of a target protein, researchers can perform molecular docking simulations to predict how this compound might bind and to identify key interactions. mdpi.comnih.gov These in-silico studies can help to prioritize which derivatives to synthesize and test, making the drug discovery process more efficient. mdpi.com Furthermore, theoretical models can aid in the interpretation of experimental data, providing a deeper understanding of the structure-activity relationships of this class of compounds. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing N-(6-Bromo-8-ethylquinolin-5-yl)benzamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. A common strategy includes:

Quinoline Halogenation : Bromination at the 6-position using NBS (N-bromosuccinimide) under controlled conditions .

Ethyl Group Introduction : Alkylation at the 8-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with ethyl boronic acid derivatives.

Benzamide Coupling : Acylation of the 5-aminoquinoline intermediate with benzoyl chloride or activated benzoic acid derivatives (e.g., using EDC/HOBt coupling agents) .

Key Considerations : Monitor reaction conditions (pH, temperature) to avoid side reactions, such as unintended C-H functionalization pathways observed in related quinoline-benzamide systems under acidic vs. basic conditions .

Q. How can the structural and purity characteristics of this compound be validated?

Methodological Answer:

Q. What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screening should focus on target-agnostic assays:

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa), with IC determination (e.g., 0.8 mM for a related benzamide vs. 4.3 mM for hydroxyurea ).

- Enzyme Inhibition : PARP-1 or HDAC inhibition assays, given the activity of quinoline-benzamide scaffolds in targeting these enzymes .

- Solubility and Stability : Measure kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes.

Advanced Research Questions

Q. How do reaction conditions dictate mechanistic divergence in copper-mediated C-H oxidation of this compound?

Methodological Answer:

- Organometallic Pathway (Basic Conditions) :

- Single-Electron Transfer (SET) Pathway (Acidic Conditions) :

- Protonation of the quinoline nitrogen enhances electrophilicity, enabling nondirected chlorination via radical intermediates.

- Experimental Validation : EPR spectroscopy detects Cu(II)-stabilized radicals under acidic conditions .

Recommendation : Optimize pH and oxidant choice (e.g., Selectfluor vs. PhI(OAc)) to steer selectivity.

Q. What substituent modifications enhance target affinity while maintaining metabolic stability?

Methodological Answer:

- Quinoline Modifications :

- Bromine Replacement : Substitute Br with electron-withdrawing groups (e.g., CF) to modulate electronic effects without steric bulk .

- Ethyl Group Optimization : Replace ethyl with cyclopropyl to improve metabolic stability via reduced CYP450 oxidation .

- Benzamide Tweaks : Introduce para-substituents (e.g., -OMe, -F) to enhance π-stacking with PARP-1’s nicotinamide-binding pocket .

Data-Driven Design : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes, validated by SPR or ITC binding assays.

Q. How can computational models complement experimental studies to elucidate mechanism of action?

Methodological Answer:

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with HDAC catalytic Zn) using structures from co-crystallized benzamide inhibitors .

- ADMET Prediction : Tools like SwissADME predict logP, CNS permeability, and CYP inhibition risks.

- Reaction Mechanism Insights : QM/MM simulations to map energy profiles for Cu(II)-mediated C-H activation pathways, corroborated by kinetic isotope effect (KIE) studies .

Contradictions and Resolutions

- Divergent C-H Activation : highlights conflicting mechanisms (organometallic vs. SET) under varying pH. Resolution: Control reaction pH rigorously and use mechanistic probes (e.g., radical traps).

- Biological Selectivity : While some benzamides show brain-region-selective HDAC inhibition (e.g., MS-275 in frontal cortex ), others lack striatal activity. Resolution: Prioritize tissue-specific pharmacokinetic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.